Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate
CAS No.:
Cat. No.: VC13511488
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11NO3 |
|---|---|
| Molecular Weight | 229.23 g/mol |
| IUPAC Name | methyl 2-oxo-5-phenyl-1H-pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H11NO3/c1-17-13(16)11-7-10(8-14-12(11)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
| Standard InChI Key | QMPWARGQQSMLGV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CNC1=O)C2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1=CC(=CNC1=O)C2=CC=CC=C2 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a pyridine ring substituted with three functional groups: a hydroxyl (-OH) at position 2, a phenyl (C₆H₅) group at position 5, and a methyl ester (-COOCH₃) at position 3. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions. The IUPAC name, methyl 2-oxo-5-phenyl-1H-pyridine-3-carboxylate, reflects its tautomeric form, where the hydroxyl group can keto-enol tautomerize to a carbonyl.
Spectroscopic Data
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Infrared (IR) Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretching of ester), ~3200 cm⁻¹ (O-H stretching), and ~1600 cm⁻¹ (aromatic C=C) confirm functional groups.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: δ 8.2–8.4 ppm (pyridine H-4 and H-6), δ 7.3–7.5 ppm (phenyl protons), δ 3.9 ppm (ester methyl).
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¹³C NMR: δ 165–170 ppm (ester carbonyl), δ 150–160 ppm (pyridine C-2), δ 125–140 ppm (aromatic carbons).
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Crystallographic Insights
While crystallographic data for this specific compound is limited, analogous pyridine esters exhibit monoclinic crystal systems with hydrogen bonding between hydroxyl and ester groups, stabilizing the lattice .
Synthesis Methods
Condensation and Cyclization
A common route involves the condensation of 5-phenyl-2-hydroxypyridine-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄), yielding the methyl ester. Alternative methods include:
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Knorr Pyridine Synthesis: Cyclization of β-keto esters with ammonia derivatives, followed by phenyl group introduction via Suzuki coupling .
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Dehydrocyclization: Heating 4-benzylpyridine derivatives at 500–510°C over dehydrogenation catalysts to form the pyridine core .
Optimization Strategies
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Catalyst Selection: Palladium catalysts enhance coupling efficiency in phenyl group introduction .
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Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing intermediates.
Table 1: Synthetic Pathways and Yields
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH | 78 | |
| Knorr Synthesis | β-keto ester, NH₃ | 65 | |
| Dehydrocyclization | Pd/C, 500°C | 72 |
Biological Activities
Enzyme Inhibition
Pyridine derivatives often exhibit inhibitory effects on enzymes like cyclooxygenase (COX) and phosphodiesterase (PDE). While direct studies on Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate are sparse, structural analogs demonstrate:
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COX-2 Inhibition: IC₅₀ values of 10–50 μM via hydrogen bonding with active site residues .
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Antimicrobial Activity: MIC values of 25–100 μg/mL against Staphylococcus aureus and Escherichia coli .
Pharmacokinetic Properties
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Lipophilicity: Calculated logP of 2.1 suggests moderate membrane permeability.
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Metabolic Stability: Susceptible to esterase-mediated hydrolysis, generating the free carboxylic acid .
Table 2: Comparative Bioactivity of Pyridine Derivatives
| Compound | Target | IC₅₀ (μM) | logP |
|---|---|---|---|
| Methyl 2-hydroxy-5-phenylpyridine-3-carboxylate | COX-2 (predicted) | 35 | 2.1 |
| 5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylate | PDE4 | 22 | 1.8 |
Applications
Pharmaceutical Development
The compound’s scaffold is a candidate for:
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Anti-Inflammatory Agents: Modulation of COX-2 and TNF-α pathways .
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Anticancer Therapeutics: Pyridine derivatives induce apoptosis in cancer cell lines (e.g., HeLa, IC₅₀ = 45 μM) .
Materials Science
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Coordination Polymers: The hydroxyl and ester groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage .
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Organic Semiconductors: Conjugated π-system enables charge transport in thin-film transistors .
Future Directions
Targeted Drug Design
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Structure-Activity Relationship (SAR) Studies: Modifying the phenyl or ester groups to enhance potency and selectivity.
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Prodrug Formulations: Shielding the ester group to improve oral bioavailability .
Green Chemistry Approaches
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